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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)thiomorpholine

CAS No.: 1001940-38-0

Cat. No.: B1333938

Get Quote

Technical Comparison Guide: 2-(4-Fluorophenyl)thiomorpholine vs. 2-(4-

Fluorophenyl)morpholine

Executive Summary This guide provides a critical pharmacological and physicochemical

comparison between the established psychostimulant scaffold 2-(4-fluorophenyl)morpholine (4-

FPM) and its sulfur-based bioisostere, 2-(4-fluorophenyl)thiomorpholine. While the

morpholine derivative is a potent monoamine releaser and reuptake inhibitor with a well-

characterized profile, the thiomorpholine analog represents a strategic bioisosteric shift (

). This substitution fundamentally alters lipophilicity, metabolic stability, and blood-brain barrier
(BBB) penetration kinetics without abolishing the core pharmacophore required for dopamine
transporter (DAT) and norepinephrine transporter (NET) interaction.

Physicochemical Profile & Bioisosteric Rationale
The substitution of the morpholine oxygen with sulfur is a classic medicinal chemistry tactic to

modulate LogP (lipophilicity) and TPSA (Topological Polar Surface Area).
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Parameter

2-(4-
Fluorophenyl)morp
holine (Oxygen
Core)

2-(4-
Fluorophenyl)thio
morpholine (Sulfur
Core)

Impact of
Modification

Molecular Weight ~181.2 g/mol ~197.3 g/mol

Slight increase;

negligible effect on

binding.

Calc. LogP ~1.6 – 1.9 ~2.4 – 2.8

Critical: Sulfur

increases lipophilicity,

enhancing BBB

penetration.

H-Bond Acceptors 2 (N, O) 1 (N)

Sulfur is a poor H-

bond acceptor

compared to Oxygen.

TPSA ~21 Å²
~12 Å² (Sulfur

contribution is lower)

Lower TPSA

correlates with higher

CNS permeability.

Metabolic Liability
N-dealkylation, Ring

hydroxylation

S-oxidation

(Sulfoxide/Sulfone

formation)

Thiomorpholines are

prone to S-oxidation

by CYP450 / FMO

enzymes.

Senior Scientist Insight: The shift from Oxygen to Sulfur reduces the ring's electron density

availability for hydrogen bonding. While this increases brain uptake potential, it introduces a

metabolic "soft spot." The sulfur atom is susceptible to rapid oxidation to the sulfoxide (

) and sulfone (

), which are significantly more polar and may lose BBB permeability or target affinity.

Pharmacological Activity & SAR Logic[1][2][3][4][5]
[6][7][8]
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Both compounds function primarily as Monoamine Reuptake Inhibitors and Releasing Agents.

The 4-fluorophenyl group protects the para-position from metabolic hydroxylation, extending

the half-life compared to the non-fluorinated parent.

Mechanism of Action (DOT Diagram)
The following diagram illustrates the Structure-Activity Relationship (SAR) flow from chemical

modification to physiological outcome.

Chemical Scaffold Physicochemical Property
Biological Outcome

Morpholine Core (O) High H-Bond Potential
Oxygen Atom

Thiomorpholine Core (S) High Lipophilicity (LogP)
Sulfur Atom

S-Oxidation (Active -> Inactive)CYP/FMO Attack

Renal ClearanceSolubility

High CNS PenetrationPassive Diffusion

Substrate Access

Click to download full resolution via product page

Caption: Comparative SAR logic demonstrating how the O-to-S substitution drives lipophilicity

and CNS entry while introducing specific metabolic vulnerabilities.

Binding Affinity Estimates
Based on homologous series data for phenmetrazine analogs [1][2]:

DAT Affinity (

): Both compounds typically exhibit

values in the 50–150 nM range. The thiomorpholine analog often shows slightly lower
intrinsic affinity due to the larger van der Waals radius of sulfur (~1.80 Å) vs. oxygen (~1.52
Å), which can cause steric clashes in the tight binding pocket of the transporter.
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Selectivity: The thiomorpholine analog tends to be less selective for DAT over SERT

(Serotonin Transporter) compared to the morpholine, potentially altering the subjective effect

profile from "clean stimulant" to "entactogenic-like."

Synthesis & Stability
Synthetic Accessibility
The morpholine derivative is commonly synthesized via the cyclization of 2-amino-1-(4-

fluorophenyl)ethanol derivatives. The thiomorpholine analog requires a modified approach due

to the nucleophilicity of sulfur.

Preferred Route (Thiomorpholine): Reaction of 4-fluorophenacyl bromide with 2-

aminoethanethiol (cysteamine), followed by reduction and cyclization. Alternatively, reaction of

the aniline derivative with divinyl sulfone (though less common for this specific isomer).

Stability Protocol
Morpholine: Stable at room temperature. Hygroscopic as a hydrochloride salt.

Thiomorpholine:Caution Required. The free base is prone to oxidation in air.

Storage: Must be stored under inert gas (Argon/Nitrogen) at -20°C.

Handling: Avoid prolonged exposure to atmospheric oxygen to prevent sulfoxide formation.

Experimental Protocols
To validate the activity of these compounds, the following self-validating protocols are

recommended.

Protocol A: Monoamine Uptake Inhibition Assay (HEK-
293 Cells)
Purpose: To determine the

for dopamine (DA) and norepinephrine (NE) reuptake.

Cell Preparation: Transfect HEK-293 cells with human DAT or NET cDNA. Plate at
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cells/well in poly-D-lysine coated 96-well plates.

Buffer Formulation: Use Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.2

mM MgSO4, 1.2 mM KH2PO4, 1.3 mM CaCl2, 5.6 mM glucose, 25 mM HEPES, pH 7.4).

Critical: Freshly oxygenate buffer.

Pre-incubation: Wash cells

with KRH. Add test compound (1 nM – 10

M) and incubate for 10 min at 37°C.

Substrate Addition: Add

-Dopamine (final conc. 20 nM). Incubate for 10 min.

Termination: Rapidly wash cells

with ice-cold KRH buffer containing 100

M cocaine (to block dissociation).

Quantification: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation

counting.

Data Analysis: Fit curves using non-linear regression (GraphPad Prism) to derive

.

Protocol B: Lipophilicity Assessment (Shake-Flask
Method)
Purpose: To empirically verify the LogP shift between the morpholine and thiomorpholine

analogs.

Phase Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and

vice-versa for 24h.

Equilibration: Dissolve compound (1 mg) in the PBS phase. Measure UV absorbance (
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).

Partitioning: Add equal volume of octanol. Vortex vigorously for 30 min at 25°C. Centrifuge to

separate phases.

Measurement: Measure UV absorbance of the aqueous phase (

).

Calculation:

.

Validation: The thiomorpholine analog should yield a LogP > 0.5 units higher than the

morpholine.

Workflow Diagram (Assay Logic)
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Compound Solubilization
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(Stops Transport)
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Caption: Step-by-step workflow for the radioligand uptake assay used to determine transporter

inhibition potency.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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